molecular formula C20H21FN2O3 B4505171 1-(4-fluorobenzoyl)-N-(4-methoxyphenyl)-3-piperidinecarboxamide

1-(4-fluorobenzoyl)-N-(4-methoxyphenyl)-3-piperidinecarboxamide

Cat. No.: B4505171
M. Wt: 356.4 g/mol
InChI Key: PZYUJJIKVNQXDD-UHFFFAOYSA-N
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Description

1-(4-fluorobenzoyl)-N-(4-methoxyphenyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C20H21FN2O3 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.15362070 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiotracer Development

The compound's derivatives have been explored for their potential as radiotracers in positron emission tomography (PET) imaging. For instance, fluorinated derivatives of WAY 100635, which share structural similarities with 1-(4-fluorobenzoyl)-N-(4-methoxyphenyl)-3-piperidinecarboxamide, have been synthesized and evaluated for their biological properties in rats. These studies aim to assess dynamic changes in serotonin levels and the distribution of 5-HT1A receptors, offering insights into the serotonergic system's role in various neurological disorders (Lang et al., 1999).

Neurotransmission Studies

Compounds structurally related to this compound have been used to study the serotonergic neurotransmission system. [18F]p-MPPF, a radiolabeled antagonist, offers a tool for investigating the serotonergic system's function in both animal models and humans. Such research contributes to a deeper understanding of neurotransmission in health and disease, including the evaluation of serotonin 1A receptors in Alzheimer's disease patients, highlighting the compound's significance in neurodegenerative disease research (Plenevaux et al., 2000).

Receptor Interaction Studies

Investigations into receptor interactions form another crucial application area. For example, the role of orexin-1 receptor mechanisms in compulsive food consumption and binge eating in rats has been explored using selective antagonists, shedding light on potential pharmacological treatments for eating disorders. This research underscores the compound's utility in dissecting complex behaviors and identifying new therapeutic targets (Piccoli et al., 2012).

Properties

IUPAC Name

1-(4-fluorobenzoyl)-N-(4-methoxyphenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c1-26-18-10-8-17(9-11-18)22-19(24)15-3-2-12-23(13-15)20(25)14-4-6-16(21)7-5-14/h4-11,15H,2-3,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYUJJIKVNQXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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